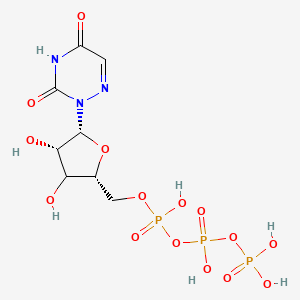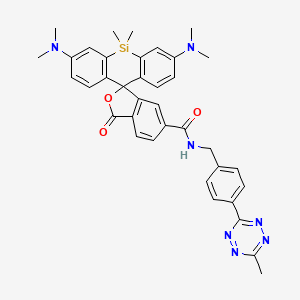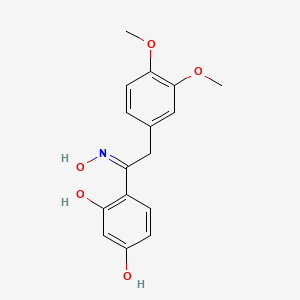
Anticancer agent 171
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anticancer agent 171 is a compound that has shown promising potential in the treatment of various types of cancer. It is known for its ability to selectively target cancer cells while minimizing damage to healthy cells. This compound has been the subject of extensive research due to its unique properties and effectiveness in preclinical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 171 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically involves the use of organic solvents and catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Anticancer agent 171 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are optimized to ensure the desired reaction occurs efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may produce reduced derivatives.
Applications De Recherche Scientifique
Anticancer agent 171 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: It is used to study the effects of anticancer agents on cellular processes and pathways.
Medicine: It is being investigated as a potential treatment for various types of cancer, including breast, lung, and prostate cancer.
Industry: It is used in the development of new anticancer drugs and therapies.
Mécanisme D'action
The mechanism of action of Anticancer agent 171 involves its ability to selectively target cancer cells and induce apoptosis (programmed cell death). It achieves this by interacting with specific molecular targets and pathways involved in cell proliferation and survival. These targets include various proteins and enzymes that play a critical role in cancer cell growth and survival.
Comparaison Avec Des Composés Similaires
Anticancer agent 171 is unique in its ability to selectively target cancer cells while minimizing damage to healthy cells. This sets it apart from other similar compounds, which may have a broader range of effects and potentially more side effects. Some similar compounds include:
Sulforaphane: An isothiocyanate compound derived from cruciferous vegetables, known for its anticancer properties.
Quinoxaline derivatives: These compounds have been used as anticancer agents due to their ability to inhibit various cellular processes involved in cancer progression.
Benzimidazole derivatives: These compounds have shown significant anticancer activity and are used in the development of new anticancer drugs.
This compound stands out due to its unique mechanism of action and its potential for use in targeted cancer therapies.
Propriétés
Formule moléculaire |
C16H17NO5 |
|---|---|
Poids moléculaire |
303.31 g/mol |
Nom IUPAC |
4-[(Z)-C-[(3,4-dimethoxyphenyl)methyl]-N-hydroxycarbonimidoyl]benzene-1,3-diol |
InChI |
InChI=1S/C16H17NO5/c1-21-15-6-3-10(8-16(15)22-2)7-13(17-20)12-5-4-11(18)9-14(12)19/h3-6,8-9,18-20H,7H2,1-2H3/b17-13- |
Clé InChI |
ZJXGQDKFXBLDDX-LGMDPLHJSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C/C(=N/O)/C2=C(C=C(C=C2)O)O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CC(=NO)C2=C(C=C(C=C2)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



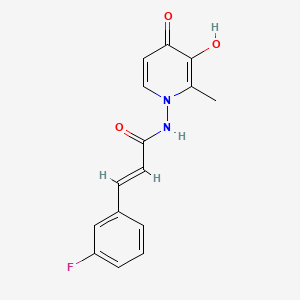

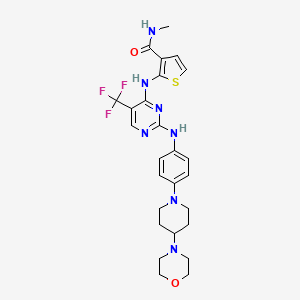

![cyclo[Arg-Arg-D-Pro-Pro-Trp-Arg-Ile-Arg-Ile-D-Arg-Trp-Lys-Arg-Leu]](/img/structure/B12376304.png)
![N-[3-[2-[(2-methoxy-6-morpholin-4-ylpyridin-3-yl)amino]-7-oxo-6-phenylpyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide](/img/structure/B12376311.png)
